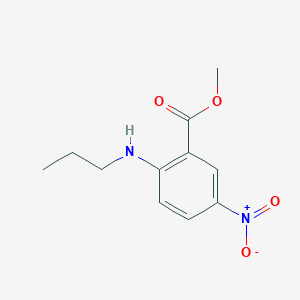![molecular formula C30H17ClN2O6 B10869507 2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with an isoindole and xanthen moiety. The presence of multiple functional groups, such as hydroxyl, chloro, and oxo groups, makes this compound highly reactive and versatile in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloro-2-oxo-2H-chromen-3-carbaldehyde with 3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane. The reaction is usually carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the oxo group can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Wirkmechanismus
The mechanism of action of 2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-oxo-2H-chromen-3-carbaldehyde: A precursor in the synthesis of the target compound.
3’,6’-Dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one: Another precursor used in the synthesis.
Coumarin derivatives: Compounds with similar chromen structures and biological activities.
Uniqueness
2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one is unique due to its complex structure, which combines multiple functional groups and moieties. This structural complexity contributes to its diverse reactivity and wide range of applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C30H17ClN2O6 |
|---|---|
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
2-[(E)-(4-chloro-2-oxochromen-3-yl)methylideneamino]-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H17ClN2O6/c31-27-19-6-2-4-8-24(19)39-29(37)20(27)15-32-33-28(36)18-5-1-3-7-21(18)30(33)22-11-9-16(34)13-25(22)38-26-14-17(35)10-12-23(26)30/h1-15,34-35H/b32-15+ |
InChI-Schlüssel |
QJQVMYTXMIOUPX-VWJSQJICSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)/N=C/C6=C(C7=CC=CC=C7OC6=O)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N=CC6=C(C7=CC=CC=C7OC6=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10869425.png)
![1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B10869428.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B10869435.png)
![Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate](/img/structure/B10869439.png)
![15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B10869444.png)
![2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone](/img/structure/B10869447.png)
![3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B10869450.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869477.png)
![4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10869493.png)

![N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10869522.png)
